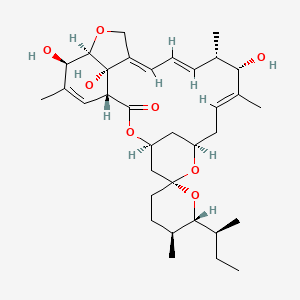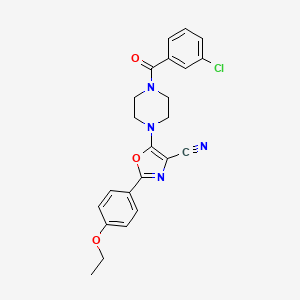![molecular formula C17H14F5N3O2 B2661854 2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide CAS No. 2034619-48-0](/img/structure/B2661854.png)
2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a pyrano[4,3-d]pyrimidin-2-yl group, a benzamide group, and multiple fluorine atoms. These groups could potentially bestow the compound with distinctive physical and chemical properties .
Molecular Structure Analysis
The compound’s structure is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Anticancer and Anti-inflammatory Applications
Compounds structurally related to the chemical have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have shown cytotoxic activities against various cancer cell lines and 5-lipoxygenase inhibition, suggesting a potential for anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Neurological Disorder Treatment
N-Pyridyl and Pyrimidine Benzamides have been identified as KCNQ2/Q3 potassium channel openers, with implications for the treatment of epilepsy and pain. These findings highlight the potential of structurally related compounds in developing treatments for neurological disorders (Amato et al., 2011).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and demonstrated remarkable antiavian influenza virus activity, suggesting that similar compounds could have applications in antiviral research (Hebishy et al., 2020).
Material Science Applications
The structural motifs found in the compound of interest are also explored in material science, particularly in the development of fluorescent materials. For example, BF2 complexes of N,O-Benzamide Ligands have been synthesized and investigated for their blue fluorescence properties, which could be valuable in developing optical materials and sensors (Yamaji et al., 2017).
特性
IUPAC Name |
2,6-difluoro-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5N3O2/c18-10-2-1-3-11(19)14(10)16(26)23-6-4-13-24-12-5-7-27-8-9(12)15(25-13)17(20,21)22/h1-3H,4-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGDQOERHABAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2661774.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)



![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)

![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)

